molecular formula C11H15F2N3O3 B6298912 4,5-Difluoro-N1-(2-methoxyethyl)-N3,N3-dimethyl-2-nitrobenzene-1,3-diamine CAS No. 2306425-68-1

4,5-Difluoro-N1-(2-methoxyethyl)-N3,N3-dimethyl-2-nitrobenzene-1,3-diamine

Cat. No.: B6298912
CAS No.: 2306425-68-1
M. Wt: 275.25 g/mol
InChI Key: SEPVFCLYRYLZHD-UHFFFAOYSA-N
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Description

4,5-Difluoro-N1-(2-methoxyethyl)-N3,N3-dimethyl-2-nitrobenzene-1,3-diamine is a synthetic organic compound characterized by the presence of fluorine, methoxyethyl, dimethyl, and nitro functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Difluoro-N1-(2-methoxyethyl)-N3,N3-dimethyl-2-nitrobenzene-1,3-diamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of a difluorobenzene derivative, followed by the introduction of the methoxyethyl and dimethylamine groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4,5-Difluoro-N1-(2-methoxyethyl)-N3,N3-dimethyl-2-nitrobenzene-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The fluorine atoms can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Nucleophilic substitution reactions typically require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of corresponding amine derivatives.

    Substitution: Formation of substituted benzene derivatives with various functional groups replacing the fluorine atoms.

Scientific Research Applications

4,5-Difluoro-N1-(2-methoxyethyl)-N3,N3-dimethyl-2-nitrobenzene-1,3-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4,5-Difluoro-N1-(2-methoxyethyl)-N3,N3-dimethyl-2-nitrobenzene-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Difluoro-N1-(2-methoxyethyl)-2-nitrobenzamide
  • 4-(4-Fluoro-2-methoxy-phenyl)-2,4-dioxo-butyric acid ethyl ester
  • 4-(4-Fluoro-2-methyl-phenyl)-2,4-dioxo-butyric acid ethyl ester

Uniqueness

Compared to similar compounds, 4,5-Difluoro-N1-(2-methoxyethyl)-N3,N3-dimethyl-2-nitrobenzene-1,3-diamine is unique due to the presence of both methoxyethyl and dimethylamine groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for a broader range of applications and interactions with molecular targets, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

4,5-difluoro-1-N-(2-methoxyethyl)-3-N,3-N-dimethyl-2-nitrobenzene-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2N3O3/c1-15(2)11-9(13)7(12)6-8(10(11)16(17)18)14-4-5-19-3/h6,14H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPVFCLYRYLZHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=CC(=C1F)F)NCCOC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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